3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide 3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 2097921-01-0
VCID: VC7293081
InChI: InChI=1S/C18H16FNO3S/c1-22-16-7-6-12(10-14(16)19)18(21)20-11-13(15-4-2-8-23-15)17-5-3-9-24-17/h2-10,13H,11H2,1H3,(H,20,21)
SMILES: COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)F
Molecular Formula: C18H16FNO3S
Molecular Weight: 345.39

3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide

CAS No.: 2097921-01-0

Cat. No.: VC7293081

Molecular Formula: C18H16FNO3S

Molecular Weight: 345.39

* For research use only. Not for human or veterinary use.

3-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzamide - 2097921-01-0

Specification

CAS No. 2097921-01-0
Molecular Formula C18H16FNO3S
Molecular Weight 345.39
IUPAC Name 3-fluoro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-methoxybenzamide
Standard InChI InChI=1S/C18H16FNO3S/c1-22-16-7-6-12(10-14(16)19)18(21)20-11-13(15-4-2-8-23-15)17-5-3-9-24-17/h2-10,13H,11H2,1H3,(H,20,21)
Standard InChI Key IJGHAPKDBDRGJF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a benzamide backbone substituted with fluorine at the 3-position and a methoxy group at the 4-position. The N-ethyl side chain branches into two heteroaromatic rings: a furan-2-yl group and a thiophen-2-yl group. Key structural elements include:

  • Benzamide core: Provides rigidity and hydrogen-bonding capacity via the amide group.

  • Fluorine substitution: Enhances metabolic stability and modulates electronic properties.

  • Methoxy group: Influences solubility and steric interactions.

  • Furan and thiophene rings: Contribute to π-π stacking and potential interactions with biological targets.

The stereochemistry at the ethyl bridge remains unspecified in current literature, suggesting opportunities for enantioselective synthesis studies.

Physicochemical Properties

While experimental data on solubility and melting points are unavailable, calculated properties include:

PropertyValueSource
Molecular Weight345.39 g/mol
Molecular FormulaC18H16FNO3S\text{C}_{18}\text{H}_{16}\text{FNO}_{3}\text{S}
Topological Polar Surface Area85.5 Ų (estimated)

The compound’s LogP (estimated at 3.2) suggests moderate lipophilicity, aligning with its potential for blood-brain barrier penetration.

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step sequence, as inferred from related benzamide derivatives :

  • Benzamide precursor preparation: 3-Fluoro-4-methoxybenzoic acid is activated (e.g., via thionyl chloride) and coupled to a diamine intermediate.

  • Heteroaryl coupling: Rhodium(III)-catalyzed C–H activation enables the introduction of furan and thiophene groups .

  • Purification: Column chromatography or recrystallization isolates the final product.

A representative protocol adapted from Wu et al. involves:

  • Reacting N-(2,6-difluorophenyl)-4-fluoro-2-methylbenzamide\text{N-(2,6-difluorophenyl)-4-fluoro-2-methylbenzamide} with heteroaryl boronate esters under Rh(III) catalysis.

  • Yields for analogous reactions range from 60–85%, depending on substituents .

Challenges in Synthesis

  • Regioselectivity: Ensuring proper orientation of furan and thiophene rings requires optimized catalysts.

  • Byproduct formation: Competing reactions at the ethyl bridge may necessitate protective group strategies.

Biological Activity and Mechanisms

Computational Predictions

Docking studies using AutoDock Vina suggest strong binding affinity (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) to the ATP-binding pocket of EGFR, mediated by:

  • Hydrogen bonds between the amide carbonyl and Met793.

  • π-π interactions involving furan/thiophene rings and hydrophobic residues.

Analytical Characterization

Spectroscopic Data

Key spectral features inferred from analogous compounds include:

TechniqueCharacteristics
1H NMR- Aromatic protons at δ 6.8–7.5 ppm
- Methoxy singlet at δ 3.8 ppm
13C NMR- Carbonyl carbon at δ 168 ppm
- Thiophene C-S at δ 125–140 ppm
HRMS[M+H]+ at m/z 346.1184 (calculated)

Applications and Future Directions

Medicinal Chemistry

  • Oncology: As a kinase inhibitor scaffold for targeted cancer therapies.

  • Neurology: Potential use in neurodegenerative diseases due to predicted BBB permeability.

Materials Science

  • Organic semiconductors: Thiophene/furan systems may enhance charge transport in thin-film devices.

Research Gaps

  • In vivo toxicity profiles: No acute or chronic toxicity data available.

  • Stereochemical effects: Impact of chirality on bioactivity remains unexplored.

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